5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one
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Overview
Description
5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiazole rings, followed by the introduction of the ethylsulfanyl and piperidino groups. The final step involves the formation of the (Z)-methylidene linkage.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is typically formed by the cyclization of α-haloketones with thiourea.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol.
Formation of Piperidino Group: The piperidino group is introduced through the reaction of piperidine with appropriate electrophiles.
Formation of (Z)-Methylidene Linkage: The final step involves the condensation of the pyrazole and thiazole intermediates to form the (Z)-methylidene linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the double bonds and the thiazole ring.
Substitution: The aromatic rings and the piperidino group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-((Z)-1-{3-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one
- 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-ethylpiperidino)-1,3-thiazol-4-one
- 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-oxazol-4-one
Uniqueness
The uniqueness of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28N4OS2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4OS2/c1-3-33-23-11-9-20(10-12-23)25-21(18-31(29-25)22-7-5-4-6-8-22)17-24-26(32)28-27(34-24)30-15-13-19(2)14-16-30/h4-12,17-19H,3,13-16H2,1-2H3/b24-17- |
InChI Key |
MYGDEKYXSUPYEK-ULJHMMPZSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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